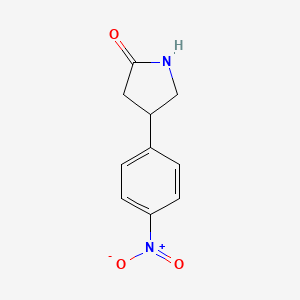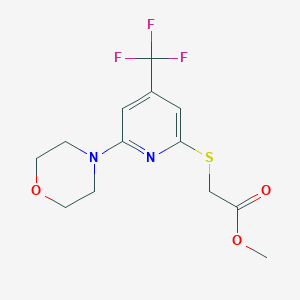
Methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
Übersicht
Beschreibung
Methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a white crystalline powder that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Metabolism and Structure Determination
- Metabolism Study of Morpholinium Compounds : A study detailed the structure determination of the main metabolite of a morpholinium compound, which is structurally related to the compound of interest, via chromatography and mass spectrometry. This research proposed the structure of a methyl derivative formed during metabolism, highlighting the importance of understanding the metabolic pathways of such compounds (Varynskyi & Kaplaushenko, 2020).
Synthesis and Chemical Reactivity
Synthesis of Morpholine and Pyridine Derivatives : Research on the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine showcased a method for creating potent antimicrobials, demonstrating the chemical reactivity and application potential of morpholine and pyridine derivatives (Kumar, Sadashiva, & Rangappa, 2007).
Multicomponent Synthesis for Carbonitriles : Another study focused on synthesizing substituted carbonitriles using a multicomponent reaction, illustrating the versatility of morpholine and pyridine-based compounds in creating complex chemical structures (Dyachenko et al., 2015).
Pharmaceutical and Biological Applications
Analogues as Glucosidase Inhibitors : Research into the synthesis of methyl 6-deoxy-6-(morpholin-4-yl)-α-D-glucopyranoside analogues found potential as glucosidase inhibitors, suggesting applications in treating diseases like diabetes or cancer (El Ashry et al., 2000).
Antimicrobial Activities of Pyridine Derivatives : The synthesis and evaluation of pyridine derivatives, including morpholine-substituted compounds, demonstrated significant antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Analgesic and Ulcerogenic Activity : A study on the synthesis of novel pyrimidine derivatives with morpholine components showed significant analgesic activity without ulcerogenic effects, highlighting the therapeutic potential of these compounds in pain management (Chaudhary et al., 2012).
Eigenschaften
IUPAC Name |
methyl 2-[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3S/c1-20-12(19)8-22-11-7-9(13(14,15)16)6-10(17-11)18-2-4-21-5-3-18/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEJLVVHAOEBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC(=CC(=N1)N2CCOCC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



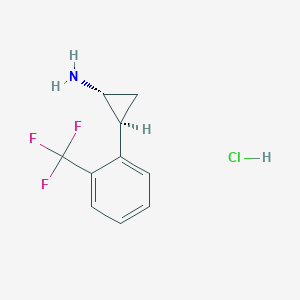
![2-[(Carboxymethyl)(pyridin-3-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1433941.png)
![4'-Chlorosulfonyl-2'-trifluoromethyl-[2,3']bithiophenyl-5'-carboxylic acid methyl ester](/img/structure/B1433942.png)
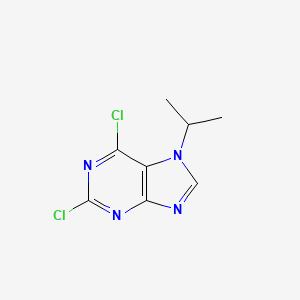
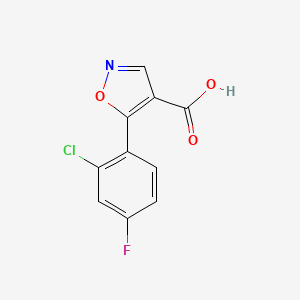

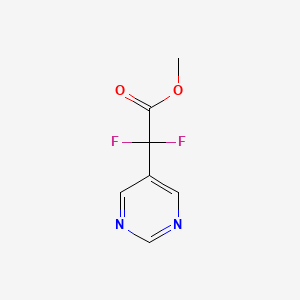
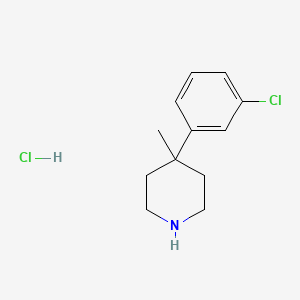
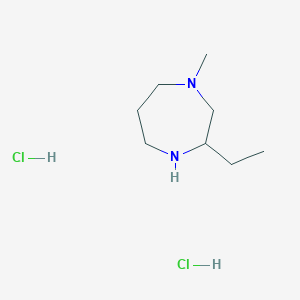
![1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1433951.png)

